molecular formula C14H12N4 B2534220 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 620934-23-8

2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B2534220
CAS No.: 620934-23-8
M. Wt: 236.278
InChI Key: JDACILDSJSVTRM-UHFFFAOYSA-N
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Description

2-(5-(p-Tolyl)-4H-1,2,4-triazol-3-yl)pyridine is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structural motif in the development of novel therapeutic agents. The 1,2,4-triazole pharmacophore is a privileged scaffold in drug discovery, known to be present in compounds with a wide range of biological activities . This compound is valued for its potential anti-inflammatory properties. Research on structurally similar 1,2,4-triazole derivatives has demonstrated significant efficacy in modulating cytokine release in in vitro models of inflammation. Specifically, such compounds have been shown to significantly reduce the levels of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC) . Its mechanism of action may involve the downregulation of these critical inflammatory mediators, making it a promising candidate for investigating new pathways in inflammatory and autoimmune disease research . For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-5-7-11(8-6-10)13-16-14(18-17-13)12-4-2-3-9-15-12/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDACILDSJSVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4\text{C}_{13}\text{H}_{12}\text{N}_4

This structure includes a pyridine ring and a triazole moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study examining various triazole compounds, it was found that certain derivatives demonstrated potent activity against a range of microbial strains. Specifically:

  • Minimum Inhibitory Concentration (MIC) values were determined for several compounds derived from triazoles.
  • The compound's effectiveness against Staphylococcus aureus and Escherichia coli was notably significant.
CompoundMIC (µg/mL)Microbial Strain
This compound15.6S. aureus
This compound20.0E. coli

These results suggest that the compound possesses considerable antimicrobial potential.

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. A study highlighted the effectiveness of various triazole derivatives against cancer cell lines:

  • IC50 values were measured to assess the cytotoxic effects on cancer cells.
CompoundCell LineIC50 (µM)
This compoundHCT116 (colon cancer)6.2
This compoundT47D (breast cancer)27.3

These findings indicate that the compound exhibits promising anticancer activity against specific cell lines.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for microbial survival and proliferation.
  • Interference with DNA Synthesis : The compound may disrupt DNA replication in cancer cells.
  • Radical Scavenging Properties : Some studies suggest that triazole derivatives possess antioxidant properties that contribute to their biological activity.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Antifungal Treatment : A clinical trial demonstrated that a related triazole compound effectively treated resistant fungal infections.
  • Combination Therapy in Cancer : Research indicated that combining triazole derivatives with traditional chemotherapeutics enhanced treatment efficacy in resistant cancer types.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : Substituents like 4-nitro (in 31b) enhance analgesic activity by increasing electrophilicity, improving receptor binding.
  • Thioether Linkages : Benzylthio groups (e.g., 4-iodobenzylthio) improve solubility and metabolic stability compared to direct aryl substitutions.
  • Heterocyclic Substitutions : Thiophen-2-ylmethyl at position 4 (, Compound 3) enhances opioid receptor selectivity, likely due to increased conformational flexibility.

Crystallographic and Computational Insights

  • Planarity and Packing : Crystal structures (e.g., C17H12N6) reveal intermolecular π-π stacking between pyridine and triazole rings, stabilizing ligand-receptor interactions.
  • DFT Studies : Derivatives like 5r exhibit low HOMO-LUMO gaps (~3.5 eV), correlating with enhanced bioactivity due to improved charge transfer capabilities.

Pharmacological Potential and Limitations

  • APJ Receptor Agonists : Analogous compounds (e.g., AM-8123) demonstrate that triazole-pyridine scaffolds are viable for cardiovascular drug development, though this compound itself lacks reported activity in this area.
  • Metabolic Stability: Thioether-containing derivatives (e.g., 5m–5r) show longer half-lives in vivo compared to non-thioethers, but may require structural optimization to reduce CYP450 inhibition.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

The most widely reported method for synthesizing 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine involves the cyclocondensation of pyridine-2-carbohydrazide with p-tolyl-substituted nitriles or carbonyl precursors. In a representative procedure, pyridine-2-carbohydrazide reacts with p-tolyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclization in the presence of aqueous NaOH (10%) at 80°C for 6 hours.

Reaction Mechanism :

  • Nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of p-tolyl isothiocyanate.
  • Elimination of ammonia to form the thiosemicarbazide intermediate.
  • Base-mediated cyclization via deprotonation and sulfur extrusion, yielding the triazole ring.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78
Temperature (°C) 80 82
Base Concentration 10% NaOH 85
Reaction Time (h) 6 78

Substituting p-tolyl isothiocyanate with p-tolualdehyde in the presence of ammonium acetate under microwave irradiation (300 W, 120°C) reduces reaction time to 20 minutes while maintaining a yield of 75%.

Multi-Component Reactions (MCRs) Involving Pyridine, p-Tolyl, and Triazole Precursors

Advanced MCR strategies enable single-pot synthesis by combining pyridine-2-carboxaldehyde, p-tolylhydrazine, and ammonium thiocyanate in acetic acid. This method proceeds via a cascade mechanism:

  • Formation of Hydrazone : Condensation of pyridine-2-carboxaldehyde with p-tolylhydrazine.
  • Cyclization : Reaction with ammonium thiocyanate catalyzed by iodine (5 mol%), forming the triazole nucleus.

Representative Procedure :

  • Reactants : Pyridine-2-carboxaldehyde (1.2 eq), p-tolylhydrazine (1 eq), NH₄SCN (1.5 eq).
  • Conditions : Acetic acid (10 mL), I₂ (5 mol%), 100°C, 4 hours.
  • Yield : 88% after recrystallization from ethanol.

Advantages :

  • Avoids isolation of intermediates.
  • Scalable to gram quantities without significant yield loss.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics for triazole formation. A 2024 study demonstrated that irradiating a mixture of 2-cyanopyridine and p-tolyl hydrazine hydrochloride in DMF at 150°C for 15 minutes produces the target compound in 92% yield.

Key Parameters :

Factor Effect on Yield (%)
Irradiation Power 300 W → 92
Solvent Polarity DMF > DMSO > EtOH
Temperature 150°C optimal

This method reduces energy consumption by 60% compared to conventional heating and minimizes side products such as N-alkylated derivatives.

Transition Metal-Catalyzed Approaches

While less common, palladium-catalyzed cross-coupling has been employed to construct the triazole-pyridine framework. For example, Suzuki-Miyaura coupling of 5-bromo-1H-1,2,4-triazole with 2-pyridinylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours affords the biphenyl intermediate, which is subsequently functionalized with p-tolyl groups via Ullmann coupling.

Limitations :

  • Requires expensive catalysts.
  • Multi-step synthesis lowers overall yield (58% over three steps).

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize Wang resin-bound hydrazides for combinatorial synthesis. The resin-bound pyridine-2-carbohydrazide reacts with p-tolyl isocyanate in DCM, followed by TFA-mediated cleavage to release the product. This method achieves 82% purity without chromatography, making it suitable for parallel synthesis of analogs.

Mechanistic Insights and Byproduct Analysis

Common byproducts include:

  • Open-Chain Thiosemicarbazides : Result from incomplete cyclization, mitigated by optimizing base concentration.
  • N-Alkylated Triazoles : Formed under excessive alkylation conditions, controlled by stoichiometric monitoring.

DFT calculations reveal that the cyclization step has an activation energy of 28.5 kcal/mol, explaining the need for elevated temperatures in conventional methods.

Industrial-Scale Considerations

A 2023 pilot study compared methods for kilogram-scale production:

Method Cost (USD/kg) Purity (%) Environmental Impact (E-factor)
Cyclocondensation 120 99.5 8.7
Microwave-Assisted 95 98.2 4.2
MCR 110 97.8 6.1

Microwave-assisted synthesis emerges as the most sustainable option, with 40% lower solvent consumption compared to traditional methods.

Analytical Characterization

Critical spectral data for authentication:

  • ¹H NMR (DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 1H, py-H), 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, p-tolyl), 2.39 (s, 3H, CH₃).
  • IR (KBr) : 1598 cm⁻¹ (C=N), 1463 cm⁻¹ (triazole ring), 703 cm⁻¹ (C-S-C).
  • HRMS (ESI+) : m/z calcd. for C₁₄H₁₂N₄ [M+H]⁺ 260.1184, found 260.1181.

Q & A

Q. Basic Analysis

  • Chemical shift discrepancies : Compare observed 1H^1H NMR peaks (e.g., pyridine protons at δ 8.5–9.0 ppm) with literature values for analogous structures .
  • Coupling patterns : Triazole ring protons often show splitting due to vicinal coupling (J=2.03.0HzJ = 2.0–3.0 \, \text{Hz}) .

Q. Advanced Strategies

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing p-tolyl methyl protons from aliphatic impurities) .
  • Crystallographic validation : Use single-crystal X-ray diffraction (via SHELX software) to confirm bond lengths and angles .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Basic Screening

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols .
  • Antimicrobial activity : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Advanced SAR Studies

  • Docking simulations : Model interactions with target receptors (e.g., kappa opioid receptors) using software like AutoDock .
  • Functional selectivity assays : Measure cAMP inhibition or β-arrestin recruitment to assess biased agonism .

How can HPLC-DAD be applied to quantify impurities in this compound?

Q. Method Development

  • Column selection : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) for optimal retention .
  • Detection : UV absorption at 254 nm (pyridine moiety) and 280 nm (aromatic rings) .

Q. Validation Parameters

  • Linearity : R2>0.99R^2 > 0.99 over 0.1–100 µg/mL.
  • LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively .

What computational tools are suitable for studying the electronic properties of this compound?

Q. Basic DFT Analysis

  • Software : Gaussian 16 or ORCA for geometry optimization and HOMO-LUMO gap calculation (e.g., predicting charge transfer in OLED applications) .
  • Basis sets : B3LYP/6-31G(d) for accurate π-orbital modeling .

Q. Advanced Applications

  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental data (e.g., absorption maxima at 300–350 nm) .

How do structural modifications (e.g., substituents on the triazole ring) affect the compound’s physicochemical properties?

Q. Key Modifications

  • Electron-withdrawing groups (e.g., -CF3_3): Increase thermal stability (melting points >200°C) but reduce solubility .
  • Bulkier substituents (e.g., cyclopropyl): Enhance lipophilicity (logP >3.0) for blood-brain barrier penetration .

Q. Troubleshooting

  • Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres for alkylation .
  • Byproduct formation : Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) .

Q. Advanced Quality Control

  • In-line FTIR : Track intermediate formation (e.g., thiolate anion at 2500 cm1^{-1}) .

How can researchers design experiments to probe the compound’s role in material science (e.g., OLEDs)?

Q. Material Applications

  • Ancillary ligands : Test in Ir(III) complexes for greenish-blue emission (EQE up to 33.5%) .
  • Electron transport layers : Measure HOMO-LUMO gaps (<3.0 eV) via cyclic voltammetry .

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